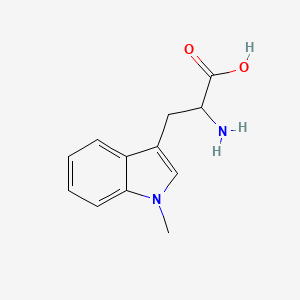
3,4-ジメチルビフェニル
概要
説明
3,4-Dimethylbiphenyl is a chemical compound with the molecular formula C14H14 . It is also known by other names such as 1,2-dimethyl-4-phenylbenzene and 3,4-Dimethyl-1,1’-biphenyl . The molecular weight of this compound is 182.26 g/mol .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethylbiphenyl consists of two benzene rings linked together with methyl groups attached to the 3rd and 4th carbon atoms . The InChI code for this compound is InChI=1S/C14H14/c1-11-8-9-14 (10-12 (11)2)13-6-4-3-5-7-13/h3-10H,1-2H3 .Physical And Chemical Properties Analysis
3,4-Dimethylbiphenyl has a molecular weight of 182.26 g/mol . It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 1 . The topological polar surface area is 0 Ų .作用機序
Mode of Action
It is known that biphenyl compounds can bind covalently to nucleophilic biomolecules with nh2, oh, or sh groups, determining their reactivity . This interaction can lead to various changes in the function of these biomolecules.
Pharmacokinetics
It is known that the compound has low gi absorption and is bbb permeant . The compound’s log Kp (skin permeation) is -3.87 cm/s, indicating its ability to permeate the skin . Its lipophilicity (Log Po/w) ranges from 2.76 to 5.32, suggesting that it is moderately lipophilic .
実験室実験の利点と制限
One of the main advantages of using 3,4-Dimethylbiphenyl in lab experiments is its high stability and low reactivity. The compound is relatively inert, making it easy to handle and store. Additionally, it is readily available and inexpensive, making it an attractive option for researchers. However, one of the main limitations of using 3,4-Dimethylbiphenyl is its low solubility in water, which can make it challenging to work with in aqueous environments.
将来の方向性
There are several future directions for the use of 3,4-Dimethylbiphenyl in scientific research. One potential direction is the development of new synthetic methods to produce derivatives of the compound. Another potential direction is the study of the compound's interactions with various receptors and enzymes, leading to a better understanding of its mechanism of action. Additionally, the compound's potential as a therapeutic agent for various diseases, including cancer, could be further explored. Overall, 3,4-Dimethylbiphenyl has significant potential for future research in the fields of organic chemistry, materials science, and pharmacology.
科学的研究の応用
ジメチル置換ビフェニル化合物の製造
3,4-ジメチルビフェニルは、トルエンを含む供給原料を、水素化アルキル化触媒の存在下で水素と接触させることにより製造することができる。 水素化アルキル化反応生成物は、次に脱水素化触媒の存在下で脱水素化されて、ジメチル置換ビフェニル異性体の混合物を含む脱水素化反応生成物を生成する .
ジメチルビフェニル異性体の分離
少なくとも3,3'-、3,4'-および4,4'-ジメチルビフェニルを含む混合物から、3,4'-および4,4'-ジメチルビフェニルを分離する方法が記載されている。混合物を冷却して、結晶化生成物と第1母液生成物を生成する。 第1母液生成物を蒸留して、4,4'-ジメチルビフェニルが濃縮されたボトムス流と、4,4'-ジメチルビフェニルが不足したオーバーヘッド流を生成する .
ポリエステルと可塑剤の製造
3,4-ジメチルビフェニルを含むジメチルビフェニル化合物は、PVCやその他のポリマー組成物用のポリエステルや可塑剤など、さまざまな商業的に価値のある製品の製造において有用な中間体である .
エステル可塑剤の製造
3,4-ジメチルビフェニルは、DMBPを酸化して対応するモノカルボン酸またはジカルボン酸を生成し、続いて長鎖アルコールとエステル化することにより、エステル可塑剤に容易に変換することができる .
ポリエステル繊維とエンジニアリングプラスチックの製造
4,4'-ビフェニルジカルボン酸は、場合によっては3,4'-ビフェニルジカルボン酸と共に、単独で、またはポリエチレンテレフタレート(PET)の改質剤として、ポリエステル繊維、エンジニアリングプラスチックの製造における潜在的な前駆体である .
液晶ポリマーの製造
特性
IUPAC Name |
1,2-dimethyl-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-11-8-9-14(10-12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKENDVLIAVMNDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196139 | |
| Record name | 3,4-Dimethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4433-11-8 | |
| Record name | 3,4-Dimethylbiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIMETHYLBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ2R9BWN53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary method for synthesizing biphenyl-3,4-dicarboxylic acid from 3,4-dimethylbiphenyl?
A1: Biphenyl-3,4-dicarboxylic acid can be synthesized through liquid-phase oxidation of 3,4-dimethylbiphenyl. This process utilizes oxygen at atmospheric pressure in acetic acid, with a cobalt bromide catalyst. [, ]
Q2: How does the oxidation process of 3,4-dimethylbiphenyl proceed?
A2: The oxidation begins with the methyl group at the para position relative to the benzene ring. The final product of this oxidation is biphenyl-3,4-dicarboxylic acid. []
Q3: What are the potential applications of biphenyl-3,4-dicarboxylic acid, particularly in polymer chemistry?
A3: Biphenyl-3,4-dicarboxylic acid, along with its isomer 3,4'-dimethylbiphenyl-4,3'-dicarboxylic acid, serve as crucial components in synthesizing wholly aromatic polyamides. [] These polyamides exhibit desirable properties such as good solubility in polar aprotic solvents and the ability to form tough, flexible films. []
Q4: Beyond polyamides, are there other applications for derivatives of 3,4-dimethylbiphenyl?
A4: Yes, 4-acetoxy-3,4'-dimethylbiphenyl, a derivative of 3,4-dimethylbiphenyl, is also studied for its catalytic oxidation properties in the liquid phase. [, ] Although specific applications aren't detailed in the provided research, this highlights its potential use in various chemical reactions.
Q5: In what natural source can 3,4-dimethylbiphenyl be found?
A5: 3,4-Dimethylbiphenyl is identified as a constituent of the essential oil extracted from Juniperus procera Endl., a juniper species found in Kenya. [, ] This discovery suggests potential applications in fragrance or flavor industries.
Q6: What analytical techniques are commonly employed to study 3,4-dimethylbiphenyl and its derivatives?
A6: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are frequently used to analyze 3,4-dimethylbiphenyl and its presence in complex mixtures, such as essential oils. [, ] These techniques allow for separation and identification of individual components.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

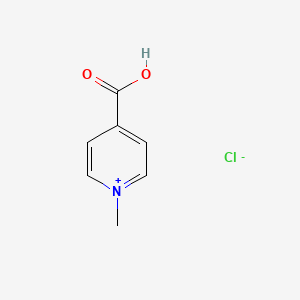
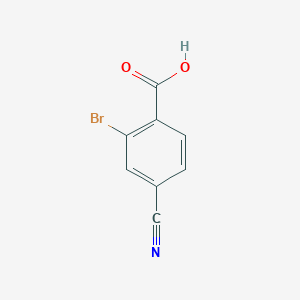
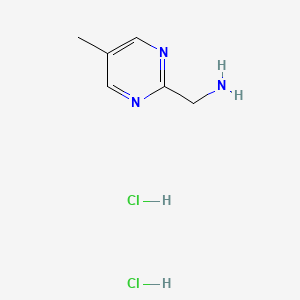
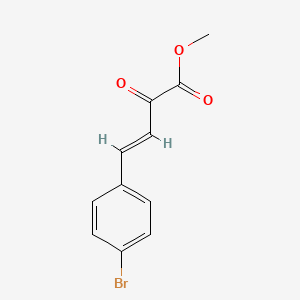
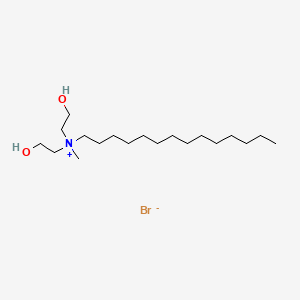
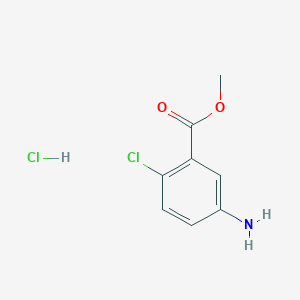
![[(2R)-3-Carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride](/img/structure/B1359839.png)
![1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1359843.png)
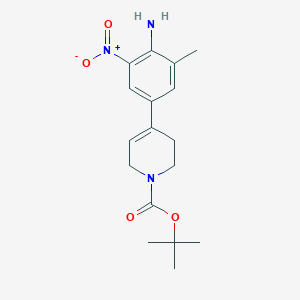
![Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B1359846.png)
